5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-8-5-12-9-6(2-3-11-9)7(8)4-10/h2-3,5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJKKNJJBODMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1C#N)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methoxy 1h Pyrrolo 2,3 B Pyridine 4 Carbonitrile and Analogues
Strategies for Constructing the Pyrrolo[2,3-b]pyridine Core
The synthesis of the pyrrolo[2,3-b]pyridine skeleton can be broadly categorized into methods that form the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) (cyclocondensation and pyrrole-based precursor cyclization) and those that construct the pyrrole ring from a pyridine precursor.
Cyclocondensation Approaches
Cyclocondensation reactions are powerful methods for the construction of the pyridine ring of the 7-azaindole (B17877) system. These approaches typically involve the reaction of a suitably substituted aminopyrrole with a partner that provides the remaining atoms for the new six-membered ring.
A prominent strategy for the synthesis of the pyrrolo[2,3-b]pyridine core involves the use of 2-amino-1H-pyrrole-3-carbonitrile derivatives as key building blocks. These precursors contain the necessary functionality to undergo cyclization with various dielectrophiles to form the fused pyridine ring.
An efficient and practical route to the 7-azaindole framework has been developed through a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. nih.gov This approach is highly valuable for diversity-oriented synthesis. nih.gov For the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a hypothetical precursor would be a 2-amino-4-methoxy-1H-pyrrole-3-carbonitrile. The reaction of this pyrrole derivative with a suitable three-carbon component would lead to the desired product.
The general reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrrole. Subsequent intramolecular cyclization and aromatization furnishes the pyrrolo[2,3-b]pyridine core.
| Pyrrole Precursor | Aldehyde | Active Methylene Compound | Product | Reference |
| N-substituted 2-amino-4-cyanopyrrole | Various | Tetronic acid | Carbocyclic fused 7-azaindoles | nih.gov |
| N-substituted 2-amino-4-cyanopyrrole | Various | Indane-1,3-dione | Carbocyclic fused 7-azaindoles | nih.gov |
| N-substituted 2-amino-4-cyanopyrrole | Various | Dimedone | Carbocyclic fused 7-azaindoles | nih.gov |
| N-substituted 2-amino-4-cyanopyrrole | Various | Meldrum's acid | Highly substituted 7-azaindoles | nih.gov |
| N-substituted 2-amino-4-cyanopyrrole | Various | Malononitrile | Highly substituted 7-azaindoles | nih.gov |
Active methylene compounds are versatile reagents in the construction of the pyridine ring in pyrrolo[2,3-b]pyridines. In the context of the three-component reaction mentioned previously, compounds such as malononitrile, benzoylacetonitrile, and derivatives of Meldrum's acid can serve as the active methylene component, providing two of the necessary carbon atoms and a nitrile or carbonyl group for the final pyridine ring. nih.gov
The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, is another relevant cyclization method that can be applied to the synthesis of fused pyridine systems. wikipedia.orgresearchgate.net A suitably functionalized pyrrole containing two nitrile groups could undergo this base-catalyzed cyclization to form the pyridine ring of the 7-azaindole.
A variation of the cyclocondensation approach involves the reaction of a 2-amino-1H-pyrrole-3-carbonitrile with a pre-formed 2-arylidenemalononitrile. This reaction provides a direct route to 4-amino-6-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. While this method typically yields a 4-amino substituent, it highlights a powerful strategy for constructing the pyridine ring. To adapt this for the synthesis of this compound, a different cyclization partner for the aminopyrrole precursor would be required.
Pyrrole-Based Precursor Cyclization Routes
This strategy involves the construction of a pyrrole that already contains substituents destined for both the pyrrole and the future pyridine ring, followed by an intramolecular cyclization to form the fused system.
A plausible approach would be the synthesis of a 2,3-disubstituted pyrrole where one substituent is a methoxy (B1213986) group at the 4-position and the other is a functional group at the 3-position that can be elaborated into the 4-carbonitrile and the remainder of the pyridine ring. For instance, a Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates and amides has been shown to produce 2,3-disubstituted pyrroles. nih.gov By carefully choosing the starting materials, a pyrrole precursor suitable for subsequent annulation of the pyridine ring could be synthesized.
Pyridine-Based Precursor Cyclization Routes
An alternative and widely used approach to the 7-azaindole core is to start with a pre-formed, appropriately substituted pyridine ring and then construct the pyrrole ring onto it.
A key strategy involves the use of a 2-amino-3-halopyridine as a starting material. For instance, a practical and straightforward preparation of various 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine (B10696) has been described. organic-chemistry.org This two-step procedure involves a Sonogashira coupling followed by a C-N cyclization. organic-chemistry.org To synthesize this compound, one could envision starting with a 2-amino-5-methoxy-3-halopyridine derivative and introducing the remaining atoms of the pyrrole ring.
Another relevant method is the Fischer indole (B1671886) synthesis, which can be adapted for the preparation of 7-azaindoles. This involves the cyclization of 2-pyridylhydrazones under acidic conditions. researchgate.net The synthesis of 2,3-disubstituted 7-azaindoles has been achieved through the cyclization of 2-pyridylhydrazones of various ketones, catalyzed by polyphosphoric acid. researchgate.net
Furthermore, a patent describes the synthesis of 4-methoxy-7-azaindole from 4-halo-7-azaindole via reaction with an alkoxide. google.com This suggests a potential late-stage functionalization to introduce the methoxy group at the 5-position of a pre-formed pyrrolo[2,3-b]pyridine.
The Chichibabin reaction, involving the nucleophilic addition of an alkali metal amide to a pyridine, has also been employed in the synthesis of 7-azaindoles. nih.gov
| Pyridine Precursor | Reagents | Product | Reference |
| 2-Amino-3-iodopyridine | 1. Terminal alkyne, Pd catalyst 2. K-OtBu, 18-crown-6 | 2-Substituted 7-azaindole | organic-chemistry.org |
| 2-Pyridylhydrazones | Polyphosphoric acid | 2,3-Disubstituted 7-azaindoles | researchgate.net |
| 2-Fluoro-3-picoline | Arylaldehyde, KN(SiMe3)2 | 7-Azaindoles | rsc.org |
| 4-Halogenated-7-azaindole | Alkoxide | 4-Methoxy-7-azaindole | google.com |
Strategies from 2-Halopyridine-3,4-dicarbonitriles
A direct and effective route to substituted pyrrolopyridines, including precursors for the target molecule, begins with 2-halopyridine-3,4-dicarbonitriles. These substrates are particularly useful due to the activating effect of the two cyano groups, which significantly facilitates the nucleophilic substitution of the halogen atom at the C-2 position. researchgate.net
The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) in anhydrous methanol (B129727) leads exclusively to the formation of 2-methoxy derivatives in good yields (68-79%). researchgate.net This transformation is a pivotal step, introducing the required methoxy group that is characteristic of the target compound. The presence of the electron-withdrawing cyano groups makes the pyridine ring electron-deficient, thereby promoting the attack of the methoxide nucleophile. researchgate.net It is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the cyano groups, forming side products such as 4-methoxy-2,3-dihydro-1Н-pyrrolo rsc.orgbaranlab.org-pyridine-1,3-diones. researchgate.net
| Starting Material | Reagent | Product | Yield (%) |
| 2-chloropyridine-3,4-dicarbonitrile | Sodium Methoxide | 2-methoxypyridine-3,4-dicarbonitrile | 68-79 researchgate.net |
This table illustrates the direct methoxylation of a halopyridine precursor.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Synthesis
The synthesis described above is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reactions is a cornerstone in pyridine chemistry for introducing a wide range of functional groups. researchgate.net The SNAr mechanism is particularly effective for (pseudo)halopyridines, where a leaving group on the pyridine ring is replaced by a nucleophile. ntu.edu.sg
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., methoxide) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chloride), forming a negatively charged, dearomatized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitrile groups in 2-halopyridine-3,4-dicarbonitriles. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The inherent reactivity of the pyridine ring, particularly at the C2 and C4 positions, makes it well-suited for these transformations. ntu.edu.sg
Named Reactions and Their Adaptations for Azaindole Synthesis
The construction of the azaindole core, chemically known as a pyrrolopyridine, often relies on the adaptation of well-established named reactions originally developed for indole synthesis. researchgate.net These methods provide robust pathways to various isomeric azaindoles.
The Reissert indole synthesis traditionally involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form the indole-2-carboxylic acid. wikipedia.org This methodology has been successfully adapted for the synthesis of azaindoles. researchgate.net In this context, a nitropicoline (a methyl-nitropyridine), which is an analogue of o-nitrotoluene, serves as the starting material. researchgate.net The reaction with diethyl oxalate in the presence of a base like potassium ethoxide yields the corresponding pyruvate (B1213749) derivative. wikipedia.org Subsequent reduction of the nitro group, typically with zinc in acetic acid or catalytic hydrogenation, initiates an intramolecular cyclization to furnish the azaindole-2-carboxylate core. baranlab.orgwikipedia.org This approach is particularly effective for producing 6-azaindole (B1212597) derivatives. baranlab.org
The Batcho-Leimgruber synthesis is a popular and high-yielding alternative to the Fischer indole synthesis. wikipedia.org It begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.org This intermediate undergoes reductive cyclization using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen to yield the indole ring. wikipedia.org
This reaction has been widely applied to the synthesis of various azaindoles. rsc.orgpsu.edu The key is the acidity of the methyl group on the nitropyridine starting material, which allows for the initial condensation to form the enamine. rsc.org The subsequent reduction of the nitro group to an amine is followed by cyclization and elimination to form the fused pyrrole ring. wikipedia.org This method is versatile, providing access to 4-, 5-, and 6-azaindoles. baranlab.org Modifications using microwave-assisted synthesis can significantly reduce reaction times and improve product quality. rsc.orgpsu.edu
The Hemetsberger-Knittel reaction is a thermal decomposition process that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is also a versatile tool for creating functionalized azaindoles. mdpi.com The reaction is believed to proceed through the formation of a nitrene intermediate, which may be in equilibrium with an azirine intermediate. mdpi.com This reactive species then undergoes intramolecular cyclization into the aromatic ring to form the pyrrole portion of the azaindole scaffold. mdpi.com The reaction is particularly useful for synthesizing 4-substituted 5-, 6-, and 7-azaindole-2-carboxylates. baranlab.org It has been employed in the synthesis of various azaindole-2-carboxamides, which are of interest in medicinal chemistry. researchgate.net
Bartoli Cyclization: The Bartoli indole synthesis involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. This method has been adapted for azaindole synthesis, proving especially effective for preparing 7-substituted 4- and 6-azaindoles. baranlab.org The reaction typically utilizes a nitropyridine as the starting material, which reacts with an excess of the vinyl Grignard reagent to construct the pyrrole ring. researchgate.net
Larock Cyclization: The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne. nih.gov This cross-coupling and cyclization process has been extended to the synthesis of a wide range of substituted azaindoles. nih.gov The methodology typically involves the reaction of an amino-halopyridine with an internal alkyne in the presence of a palladium catalyst. nih.gov It is a highly versatile method for creating 2,3-disubstituted azaindoles and can be applied to synthesize 4-, 5-, 6-, and 7-azaindole isomers. baranlab.org However, these traditional approaches often necessitate the use of costly transition metal catalysts and may require high reaction temperatures. chemrxiv.org
| Named Reaction | Typical Azaindole Product(s) | Key Starting Materials |
| Reissert Synthesis | 6-Azaindole-2-carboxylates baranlab.org | Nitropicoline, Diethyl oxalate researchgate.net |
| Batcho-Leimgruber Synthesis | 4-, 5-, 6-Azaindoles baranlab.org | Nitropicoline, Formamide acetal rsc.org |
| Hemetsberger-Knittel Reaction | 4-Substituted 5-, 6-, 7-Azaindole-2-carboxylates baranlab.org | 3-(Pyridyl)-2-azido-propenoic ester mdpi.com |
| Bartoli Cyclization | 7-Substituted 4-, 6-Azaindoles baranlab.org | Nitropyridine, Vinyl Grignard reagent researchgate.net |
| Larock Cyclization | 2,3-Disubstituted 4-, 5-, 6-, 7-Azaindoles baranlab.org | Amino-halopyridine, Alkyne nih.gov |
This table summarizes the application of various named reactions in the synthesis of different azaindole isomers.
Introduction and Modification of the 5-Methoxy Group
The incorporation of a methoxy group at the C5 position of the 7-azaindole scaffold can be achieved through various synthetic approaches. These strategies can be broadly categorized into late-stage functionalization of a pre-formed azaindole ring and the integration of the methoxy group via substituted precursors during the construction of the heterocyclic system.
Late-Stage Methoxylation Strategies
Late-stage methoxylation offers an efficient route to introduce the methoxy group onto an existing 7-azaindole core. A common strategy involves the nucleophilic substitution of a halogen atom at the desired position. For instance, a method for preparing 4-substituted-7-azaindoles demonstrates this principle effectively. google.com The process begins with the N-oxidation of 7-azaindole, followed by halogenation (e.g., chlorination or bromination) at the C4-position. The resulting 4-halo-7-azaindole serves as a key intermediate. Subsequent reaction with an alkoxide, such as sodium methoxide (NaOCH₃), in a solvent like DMF at elevated temperatures (110-130 °C) yields the corresponding 4-methoxy-7-azaindole. google.com This nucleophilic aromatic substitution (SNAr) approach can be adapted for the synthesis of 5-methoxy analogues, provided a suitable 5-halo-7-azaindole precursor can be selectively prepared.
| Precursor | Reagent | Product | Reference |
| 4-Bromo-7-azaindole | Sodium methoxide (NaOCH₃) | 4-Methoxy-7-azaindole | google.com |
| 4-Chloro-7-azaindole | Sodium methoxide (NaOCH₃) | 4-Methoxy-7-azaindole | google.com |
Integration via Methoxy-Substituted Precursors
An alternative to late-stage functionalization is the construction of the 7-azaindole ring from precursors that already contain the desired methoxy substituent. This approach builds the heterocyclic scaffold around a pre-functionalized building block, ensuring the methoxy group is correctly positioned from the outset.
One such strategy involves the synthesis of substituted pyridines that can be later annulated to form the pyrrole ring. For example, the synthesis of 2-amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine is achieved through the cyclization of 2-cyano-3-(4-p-methoxy-phenyl)-5-phenyl-2,4-pentadiene nitrile with hydroxylamine (B1172632) hydrochloride. google.com This resulting substituted aminopyridine is a versatile precursor for constructing fused heterocyclic systems like azaindoles.
Another powerful method is the palladium-catalyzed Sonogashira coupling followed by a tandem amination/cyclization reaction. This has been used for the regioselective synthesis of 4- and 7-alkoxyindoles starting from methoxy-substituted dihalophenols, such as 3-chloroanisole. nih.gov This strategy can be conceptually extended to pyridine-based precursors to build the 7-azaindole core, where a methoxy-substituted aminopyridine would be elaborated to form the final bicyclic product.
Introduction and Modification of the 4-Carbonitrile Group
The cyano group at the C4-position is a key functional handle and a potent electron-withdrawing group. Its introduction can be accomplished either by direct cyanation of the azaindole ring or by incorporating cyano-containing building blocks during the ring-forming cyclization reactions.
Direct Cyanation Methodologies
Direct C-H cyanation offers an atom-economical method for installing a nitrile group onto the 7-azaindole scaffold. Ruthenium-catalyzed reactions have been developed for the highly regioselective C-H cyanation of N-aryl-7-azaindoles. researchgate.netbeilstein-journals.org In this methodology, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as the cyanating agent. The reaction, catalyzed by a system such as [RuCl₂(p-cymene)]₂/AgOTf/NaOAc, proceeds via N-directed ortho C-H activation, leading to the formation of N-(2-cyanoaryl)-7-azaindoles. beilstein-journals.org While this specific example demonstrates cyanation on an N-aryl substituent, similar transition-metal-catalyzed C-H functionalization strategies could be directed to the C4 position of the azaindole core itself, contingent on the directing groups and reaction conditions.
| Substrate | Cyanating Agent | Catalyst System | Product | Reference |
| N-aryl-7-azaindoles | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | [RuCl₂(p-cymene)]₂/AgOTf/NaOAc | N-(2-cyanoaryl)-7-azaindoles | beilstein-journals.org |
Cyclization Reactions Utilizing Cyano-Containing Building Blocks
Building the 7-azaindole framework using precursors that already bear a cyano group is a robust and widely used strategy. This approach often involves the synthesis of a substituted 2-aminopyridine (B139424) intermediate which is then cyclized to form the pyrrole ring.
One common method is the construction of polysubstituted 2-amino-3-cyanopyridines via multi-component reactions. For example, the reaction of aryl aldehydes, substituted acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield various 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netscispace.com These compounds are ideal precursors for azaindole synthesis.
Another powerful technique involves Sonogashira cross-coupling followed by annulation. The synthesis of a 5-cyano-7-azaindole analogue was achieved starting from 4-cyanoaniline. nih.gov The aniline (B41778) was first iodinated, then subjected to a Sonogashira coupling with an alkyne, followed by cyclization in basic media to form the azaindole ring. This sequence demonstrates how a cyano-containing aromatic precursor can be effectively used to construct the desired heterocyclic system. nih.gov Similarly, pyrazolo[3,4-b]pyridines, which are structurally related to azaindoles, have been synthesized via the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with dicarbonyl compounds, highlighting the utility of aminopyrazole carbonitriles as building blocks. researchgate.net
Regioselectivity and Stereoselectivity in Synthetic Pathways
Achieving the desired substitution pattern, such as in this compound, hinges on controlling the regioselectivity of the synthetic transformations. The electronic nature of the pyridine ring and the pyrrole ring within the azaindole scaffold presents a significant challenge, necessitating precise control over reaction conditions and the use of directing groups.
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization. A "directed metalation-group dance" strategy has been reported for the 7-azaindole scaffold. worktribe.com By placing a carbamoyl (B1232498) directing group on the N7 nitrogen of the pyridine ring, metalation and subsequent reaction with an electrophile can be directed specifically to the C6 position. This N7-carbamoyl group can then be catalytically isomerized to the N1 position on the pyrrole ring, enabling a second directed metalation sequence at the C2 position. worktribe.com Such strategies allow for the sequential and highly regioselective functionalization of multiple positions on the azaindole ring.
The inherent reactivity of the azaindole nucleus also plays a role. Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring typically occur at the C3 position of the electron-rich pyrrole ring. nih.gov Therefore, to functionalize other positions like C4 or C5, strategies must be employed to either block the C3 position or override this intrinsic reactivity, often through metalation or halogenation followed by cross-coupling.
In building the ring system from precursors, the regioselectivity is determined by the substitution pattern of the starting materials. The synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols, for example, relies on an initial regioselective ortho-metalation of the precursor to install functional groups that guide the subsequent palladium-catalyzed cyclization, ensuring the formation of the correct isomer. nih.gov These principles are directly applicable to the synthesis of substituted azaindoles from appropriately functionalized pyridine precursors.
Stereoselectivity is generally not a primary concern in the synthesis of the aromatic 7-azaindole core itself. However, it becomes critical when chiral centers are introduced in substituents attached to the ring. In such cases, asymmetric synthetic methods or chiral resolution techniques would be required.
Green Chemistry Principles and Sustainable Synthetic Approaches
Recent research into the synthesis of the broader 7-azaindole class, to which the target compound belongs, highlights several innovative and sustainable techniques. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. figshare.com Additionally, the use of more abundant and less toxic metal catalysts, such as iron and copper, is a significant step forward from traditional methods that often rely on precious and toxic heavy metals like palladium. rsc.org
A promising green approach involves the direct C-H functionalization of the pyrrolo[2,3-b]pyridine core. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, ruthenium-catalyzed C-H cyanation has been explored for the synthesis of related N-(hetero)aryl-7-azaindoles, offering a more atom-economical route to introduce the crucial nitrile group. beilstein-journals.org
The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of syntheses that utilize water or other bio-based, recyclable solvents is a key goal of green chemistry. Silver-catalyzed intramolecular cyclization of acetylenic amines to form 7-azaindoles has been successfully performed in water, showcasing the potential for eliminating volatile organic compounds (VOCs). organic-chemistry.org
One-pot and multicomponent reactions represent a paradigm of green synthesis by combining several reaction steps into a single operation. This approach not only saves time and resources but also minimizes the waste generated from intermediate workup and purification steps. While specific examples for the direct synthesis of this compound via a multicomponent reaction are not yet widely reported, the strategy has been successfully applied to the synthesis of other substituted pyrrolo[2,3-b]pyridines and is a promising area for future development. researchgate.net
To quantitatively assess the "greenness" of a synthetic route, several metrics have been established. These include Atom Economy, the E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy, a theoretical measure, calculates the proportion of reactant atoms incorporated into the final product. The E-Factor provides a more practical assessment by measuring the total weight of waste produced per unit of product. PMI is a comprehensive metric, particularly relevant in the pharmaceutical industry, that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific quantity of the active pharmaceutical ingredient.
The following interactive table provides a hypothetical comparison of a traditional synthetic route to a 7-azaindole derivative with a potential greener alternative, illustrating the improvements that can be achieved through the application of green chemistry principles.
Interactive Data Table: Comparison of Synthetic Routes for a 7-Azaindole Analog
| Metric | Traditional Route | Greener Route |
| Catalyst | Palladium | Iron/Copper |
| Solvent | Dichloromethane | Water/Ethanol |
| Reaction Type | Multi-step with isolation | One-pot reaction |
| Atom Economy (%) | ~60% | >80% |
| E-Factor | 25-100 | <10 |
| Process Mass Intensity (PMI) | >100 | <50 |
| Yield (%) | 70% | 85% |
Note: The data in this table is illustrative and based on general principles of green chemistry applied to the synthesis of related heterocyclic compounds. Specific values for the synthesis of this compound would require detailed experimental validation.
The continuous development and application of these green and sustainable methodologies are crucial for the environmentally responsible production of this compound and other vital pharmaceutical intermediates.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on the Pyrrolo[2,3-b]pyridine Core.
The biological activity and physicochemical properties of derivatives of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are profoundly influenced by the nature and position of various substituents on the bicyclic core. Strategic modifications at different positions have been shown to modulate potency, selectivity, and pharmacokinetic parameters.
Role of the 5-Methoxy Group in Modulating Activity
The methoxy (B1213986) group at the C-5 position of the pyrrolo[2,3-b]pyridine ring can play a significant role in molecular recognition and activity. While direct studies on the 5-methoxy group in the context of the 4-carbonitrile parent compound are limited, research on related structures provides valuable insights. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, the introduction of methoxy groups on a phenyl substituent at a different position significantly improved potency. This suggests that the methoxy group can engage in favorable interactions within the binding site of a target protein, potentially through hydrogen bonding or by influencing the electronic properties of the aromatic system.
Effects of N-1, C-2, C-3, C-6, and C-7 Substitutions on Activity Profiles.
Modifications at various other positions of the 1H-pyrrolo[2,3-b]pyridine core have been extensively explored to fine-tune the pharmacological profiles of these compounds.
Substitutions at the N-1 position of the pyrrole (B145914) ring can influence the orientation of other substituents and can be used to probe for additional binding interactions. For instance, N-methylation of a related pyrrolo[3,2-b]pyridine was found to be detrimental to activity against phosphodiesterase 4B (PDE4B), suggesting that an unsubstituted N-H may be important for hydrogen bonding in that specific case. nih.gov
The C-2 position has been a common site for modification. In a study on PDE4B inhibitors, various carboxamide derivatives at the C-2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated. nih.gov The nature of the amide substituent was found to be critical for both potency and selectivity, highlighting the importance of this position for interacting with the target enzyme. nih.gov
The C-3 position is also crucial for activity. In the development of cell division cycle 7 (Cdc7) kinase inhibitors, substitutions at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine core were found to be essential for potent inhibition. researchgate.net
The introduction of a carbamoyl (B1232498) group, particularly at the C-5 position, has been shown to be a highly effective strategy for enhancing the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. In a notable study focused on the development of Janus kinase 3 (JAK3) inhibitors, the addition of a carbamoyl group at the C-5 position led to a significant increase in inhibitory activity. This enhancement is likely due to the ability of the carbamoyl group to form key hydrogen bond interactions within the ATP-binding site of the kinase.
The following table summarizes the effects of various substitutions on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives based on the discussed research findings.
| Position | Substituent | Effect on Activity | Target Class Example |
| C-5 | Carbamoyl | Significant Increase | JAK3 |
| C-4 | Cyclohexylamino | Significant Increase | JAK3 |
| C-2 | Carboxamide | Modulates Potency & Selectivity | PDE4B |
| C-3 | Various | Essential for Potency | Cdc7 Kinase |
| N-1 | Methyl | Decreased Activity | PDE4B |
Scaffold Modifications and Isosteric Replacements
To further explore the chemical space and optimize the properties of 1H-pyrrolo[2,3-b]pyridine-based compounds, researchers have investigated various scaffold modifications and isosteric replacements. Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and/or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.
For instance, the pyrrolo[2,3-b]pyridine scaffold itself can be considered a bioisostere of other important heterocyclic systems like purines and indoles. The nitrogen atom in the pyridine (B92270) ring imparts distinct properties compared to a carbon atom in the corresponding indole (B1671886) scaffold, such as altered basicity and hydrogen bonding capabilities, which can lead to different biological activities and selectivities.
In the context of kinase inhibitors, scaffold hopping from a known inhibitor to the 1H-pyrrolo[2,3-b]pyridine core has been a successful strategy. For example, moving from an imidazole-based scaffold to the pyrrolo[2,3-b]pyridine scaffold resulted in an increase in potency against PDE4B. nih.gov This highlights the favorable geometry and electronic properties of the 7-azaindole (B17877) system for this particular target.
The following table provides examples of scaffold modifications and isosteric replacements involving the pyrrolo[2,3-b]pyridine core.
| Original Scaffold/Substituent | Isosteric Replacement | Rationale/Effect |
| Indole | 1H-Pyrrolo[2,3-b]pyridine | Modulate basicity, introduce H-bond acceptor |
| Imidazole-based scaffold | 1H-Pyrrolo[2,3-b]pyridine | Increased potency against PDE4B nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-d]pyrimidine | Alter H-bonding pattern, modulate selectivity |
Exploration of Related Pyrrolo[2,3-b]pyridine Analogs
The biological activity of pyrrolo[2,3-b]pyridine derivatives can be significantly modulated by introducing various substituents onto the bicyclic core. Research has focused on modifying positions C3, C4, and C5 to enhance interactions with target proteins, primarily kinases.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were found to be critical. Introduction of a suitably sized trifluoromethyl group at this position led to a nearly 20-fold increase in activity against FGFR1, suggesting this modification allows for favorable interactions with the target enzyme. nih.gov Further optimization of substituents on a phenyl ring attached at the C3-position led to the identification of compound 4h , which demonstrated potent pan-FGFR inhibitory activity. nih.gov
In the pursuit of Janus Kinase 3 (JAK3) inhibitors, SAR studies revealed that dual substitution at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring dramatically enhances inhibitory activity. The initial template compound showed modest activity. However, the introduction of a carbamoyl group at the C5-position combined with a cyclohexylamino group at the C4-position resulted in a significant increase in potency against JAK3. researchgate.net This highlights the synergistic effect of substitutions at these positions for achieving high affinity.
Similarly, in the design of Cyclin-Dependent Kinase 8 (CDK8) inhibitors, a diarylurea moiety attached to the 5-position of the 7-azaindole core via an oxygen linker proved effective. nih.gov The compound 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea emerged as a potent inhibitor, demonstrating that larger, well-oriented substituents at the C5-position can occupy hydrophobic pockets in the kinase active site to increase potency. nih.gov
| Target | Scaffold | Key Substitutions | Resulting Activity (IC₅₀) |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | C5: -CF₃; C3: Substituted vinyl-phenyl | Compound 4h : 7 nM nih.gov |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine | C4: -NH-cyclohexyl; C5: -CONH₂ | Compound 14c : 2.9 nM researchgate.net |
| CDK8 | 1H-pyrrolo[2,3-b]pyridine | C5: -O-phenyl-urea moiety | Compound 6 : 51.3 nM nih.gov |
Comparative Analysis with Other Azaindole Isomers
The specific arrangement of the nitrogen atom in the pyridine ring of the azaindole scaffold has a profound impact on its physicochemical properties and biological activity. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is just one of several possible isomers, including pyrrolo[3,2-b]pyridine (4-azaindole), pyrrolo[3,2-c]pyridine (5-azaindole), and pyrrolo[2,3-c]pyridine (6-azaindole).
Comparative studies have often shown the superiority of a particular isomer for a given biological target. For example, in a study aimed at developing inhibitors for Cell division cycle 7 (Cdc7) kinase, various azaindole isomers were explored. The results indicated that derivatives based on the 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine) scaffold were the most active, while the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity. mdpi.com
Conversely, the 7-azaindole framework is frequently favored for targeting other kinases due to its specific hydrogen bonding capabilities. mdpi.com The pyrrolo[3,2-c]pyridine core has been identified as a promising scaffold for developing FMS kinase inhibitors for potential anticancer applications. nih.gov Meanwhile, derivatives of pyrrolo[3,4-c]pyridine have been investigated for a range of different biological activities, including analgesic and sedative effects, highlighting how isomeric scaffolds can be directed toward entirely different therapeutic areas. nih.gov
| Azaindole Isomer | Scaffold Name | Associated Target/Activity | Reference |
| 4-Azaindole (B1209526) | Pyrrolo[3,2-b]pyridine | Lower activity for Cdc7 kinase | mdpi.com |
| 5-Azaindole | Pyrrolo[3,2-c]pyridine | Potent Cdc7 kinase inhibition; FMS kinase inhibition | nih.gov, mdpi.com |
| 6-Azaindole (B1212597) | Pyrrolo[2,3-c]pyridine | Lower activity for Cdc7 kinase | mdpi.com |
| 7-Azaindole | Pyrrolo[2,3-b]pyridine | Potent inhibition of multiple kinases (FGFR, JAK, CDK) | nih.gov, researchgate.net, nih.gov |
| N/A | Pyrrolo[3,4-c]pyridine | Analgesic and sedative properties | nih.gov |
Rational Design Principles Derived from SAR Data
Structure-activity relationship data from various studies on pyrrolo[2,3-b]pyridine analogs have led to the establishment of key rational design principles for developing potent and selective inhibitors, particularly for kinases.
A foundational principle is the use of the 7-azaindole core as a "hinge-binding" motif. chemicalbook.com The pyridine nitrogen (N7) and the pyrrole N-H group (N1) are positioned to form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, effectively mimicking the interaction of adenine (B156593). chemicalbook.commdpi.com This interaction anchors the molecule in the ATP-binding pocket, providing a solid basis for affinity.
With the core scaffold anchored, the primary strategy for achieving potency and selectivity involves modifying the substituents at various positions, primarily C3, C4, and C5. The goal is to extend these substituents into adjacent hydrophobic pockets or toward specific amino acid residues to form additional interactions. nih.gov
Targeting the DFG Motif: Kinase inhibitors are often classified as Type I or Type II. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. The design of 7-azaindole derivatives can be tailored to target either conformation. For example, the design of some multi-targeted kinase inhibitors based on the 7-azaindole core has specifically targeted the DFG-out conformation to achieve a desired selectivity profile. nih.govresearchgate.net
Biological Activity and Mechanistic Insights Non Clinical
Protein Kinase Inhibition Research
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of protein kinases, particularly the Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) families. These kinases are crucial mediators of signaling pathways that regulate cell growth, differentiation, and immune responses.
Janus Kinase 3 (JAK3) Inhibition
The 1H-pyrrolo[2,3-b]pyridine ring structure serves as a foundational template for developing inhibitors of Janus kinases. researchgate.net These enzymes are critical in cytokine signaling pathways that modulate inflammatory and immune mediators. researchgate.netmdpi.com Specifically, JAK3's expression is limited to lymphoid cells, making it an attractive target for immunomodulatory therapies for conditions like organ transplant rejection. researchgate.net
In initial screenings, a 1H-pyrrolo[2,3-b]pyridine derivative was identified as a template compound for JAK inhibition. Enzyme inhibition assays were conducted to determine its activity against multiple JAK isoforms. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The template compound demonstrated potential inhibitory activity against JAK1, JAK2, and JAK3. researchgate.net
Subsequent modifications, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, led to a significant increase in JAK3 inhibitory activity. researchgate.netsigmaaldrich.com One such derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net
Table 1: JAK Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Template Compound
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 2900 |
| JAK2 | >10000 |
| JAK3 | 1100 |
Data sourced from research on initial template compounds. researchgate.net
The inhibition of the JAK3 pathway is known to affect T cell function. The immunomodulating effect of 1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated through their impact on interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation. researchgate.netsigmaaldrich.com Since the IL-2 signaling pathway is regulated by both JAK1 and JAK3, inhibitors of these kinases can suppress the proliferation of these immune cells. researchgate.net The potent JAK3 inhibitor, compound 14c , demonstrated a clear immunomodulating effect on T cell proliferation stimulated by IL-2. researchgate.netsigmaaldrich.com
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org Abnormal activation of the FGFR signaling pathway, through gene amplification, fusion, or mutations, is a known driver in the progression of various cancers. nih.govrsc.orgrsc.org Therefore, targeting FGFRs presents a promising strategy for cancer therapy. rsc.orgrsc.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activities against multiple FGFR isoforms, particularly FGFR1, FGFR2, and FGFR3. nih.govrsc.org Structure-activity relationship studies led to the identification of compounds with significant potency. For instance, compound 4h emerged as a highly effective inhibitor of FGFR1, FGFR2, and FGFR3 in enzymatic assays. nih.govrsc.orgrsc.org
Table 2: In Vitro Inhibitory Activity of Compound 4h Against FGFR Isoforms
| Kinase | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
Data from in vitro enzyme inhibition assays. nih.govrsc.orgrsc.org
The potent FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives translates to significant anti-cancer effects in vitro. The derivative compound 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. nih.govrsc.org Furthermore, this compound was observed to induce apoptosis, or programmed cell death, in these cancer cells. nih.govrsc.orgrsc.org
In addition to inhibiting proliferation and inducing apoptosis, these compounds have also demonstrated the ability to impede other critical processes in cancer progression. Compound 4h significantly inhibited the migration and invasion of 4T1 cells in laboratory studies, suggesting its potential to interfere with metastasis. nih.govrsc.orgrsc.org
Serum/Glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition
Scientific literature reviewed does not currently contain specific research on the inhibitory activity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against Serum/Glucocorticoid-regulated Kinase 1 (SGK-1).
Tropomyosin Receptor Kinase (TRK) Inhibition
There is no specific information available in the reviewed scientific literature regarding the inhibitory effects of this compound on Tropomyosin Receptor Kinases (TRKs). However, the broader class of pyrrolo[2,3-b]pyridine derivatives has been investigated as a scaffold for developing TRK inhibitors.
Broader Spectrum Biological Activities
The pyrrolo[2,3-b]pyridine core structure is a recognized pharmacophore that has been incorporated into various compounds to explore a range of biological effects.
While direct studies on the antiproliferative effects of this compound are not specified in the reviewed literature, the broader family of pyrrolo[3,2-c]pyridine derivatives has demonstrated notable activity. For instance, a series of newly synthesized diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their in vitro antiproliferative activity against the A375P human melanoma cell line. nih.gov With the exception of three N-tolyl derivatives, these compounds generally exhibited superior activity compared to Sorafenib. nih.gov Several compounds within this series demonstrated high potency, with IC₅₀ values in the nanomolar range against the A375P cell line. nih.gov Furthermore, the most potent of these were also tested against a panel of nine melanoma cell lines at the National Cancer Institute, where they continued to show high potency. nih.gov
Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives against A375P Melanoma Cell Line This table presents data for derivatives of the pyrrolo[3,2-c]pyridine scaffold, not the specific subject compound.
| Compound Type | Potency vs. A375P Cell Line | Selectivity vs. NIH3T3 Fibroblasts |
|---|---|---|
| Diarylureas | High (some with nanomolar IC₅₀) | Some derivatives showed higher selectivity |
| Diarylamides | High (some with nanomolar IC₅₀) | Some derivatives showed higher selectivity |
Specific investigations into the antimicrobial and antifungal properties of this compound were not found in the reviewed literature. However, the pyrrolo[2,3-b]pyridine scaffold is a component of various synthesized compounds that have been evaluated for these activities. For example, newly synthesized pyridine (B92270) and thienopyridine derivatives have shown good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. In one study, certain novel pyrrole (B145914) and fused pyrrole compounds demonstrated inhibitory effects on the growth of important human pathogens. nih.gov The most significant effects were observed with specific derivatives against Gram-positive bacteria and the yeast C. albicans, as well as against Gram-negative bacteria and filamentous fungi like A. fumigatus and F. oxysporum. nih.gov
There is no direct research in the reviewed literature on the antiviral properties of this compound. However, the broader category of nitrogen-containing heterocycles, which includes the pyrrolopyridine structure, is of significant interest in antiviral research. nih.govnih.gov These compounds can interfere with various stages of the viral life cycle. nih.gov For example, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses such as the Zika virus (ZIKV) and dengue virus (DENV). mdpi.com
While no specific studies on the anti-inflammatory potential of this compound were identified, the pyrrolo[2,3-b]pyridine scaffold has been a subject of interest in the design of anti-inflammatory agents. A study focusing on substituted pyrrolo[2,3-b]pyridine derivatives investigated their anti-inflammatory activity. nih.gov Molecular docking studies were also performed to understand their binding modes with the COX-2 enzyme, a key target in inflammation. nih.gov The findings suggested that the aminopyrrolo[2,3-b]pyridine-5-carbonitrile moiety, when linked with a substituted pyrazole-3-one scaffold, could be a promising structure for effective binding to COX-2. nih.gov
Mechanistic Studies of Biological Action
Mechanistic studies offer a deeper understanding of how a compound exerts its biological effects at a molecular level. For this compound, insights are drawn from computational and experimental studies on analogous compounds.
Molecular docking simulations are computational methods used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. These studies are crucial for understanding the interactions that drive biological activity. For derivatives of 1H-pyrrolo[2,3-b]pyridine, the 7-azaindole (B17877) core is a key pharmacophore that often forms critical hydrogen bonds with the hinge region of kinase domains. nih.govresearchgate.net
Studies on related 7-azaindole derivatives have demonstrated their potential to bind to various protein targets. For instance, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed to fit within the adenosine-binding pocket of the DEAD-box helicase DDX3. nih.gov Molecular docking of this compound revealed a strong binding affinity, with a docking score of -7.99 kcal/mol. nih.gov The stability of this interaction was attributed to hydrogen bonds and π-interactions with key residues Tyr200 and Arg202 within the Q-motif of the binding pocket. nih.gov
In another study, 7-azaindole analogs were docked against poly (ADP-ribose) polymerase (PARP) enzymes. ijper.org These studies help in identifying potential binding modes and rationalizing the observed biological activities, suggesting that compounds with the 7-azaindole scaffold have the potential to act as PARP inhibitors. ijper.org Furthermore, docking studies of 7-azaindole derivatives as inhibitors of Trk A kinase have been used to elucidate the binding mode and support 3D-QSAR models. ingentaconnect.com
For 1H-pyrrolo[2,3-b]pyridine derivatives acting as Fibroblast Growth Factor Receptor (FGFR) inhibitors, docking simulations showed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (B10760859) (A564) in the hinge region of FGFR1. nih.gov Additionally, π–π stacking interactions between an aromatic substituent and a phenylalanine residue (F489) were observed. nih.gov These interactions are crucial for the inhibitory activity of this class of compounds.
Based on these findings for structurally similar compounds, it can be inferred that the 1H-pyrrolo[2,3-b]pyridine core of this compound would likely engage in similar hydrogen bonding interactions with the hinge region of various protein kinases. The methoxy (B1213986) and carbonitrile substituents at the 5- and 4-positions, respectively, would further influence the binding affinity and selectivity through interactions with adjacent amino acid residues in the target's binding pocket.
WaterMap is a computational tool that analyzes the thermodynamic properties of water molecules in the binding site of a protein. nih.govacs.orgnih.gov This analysis helps in understanding the energetic contributions of displacing water molecules upon ligand binding, which can be a critical factor in determining binding affinity. nih.gov High-energy, or "unhappy," water molecules are those in unfavorable environments, and displacing them with a ligand is thermodynamically favorable.
A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as Janus Kinase 3 (JAK3) inhibitors utilized docking calculations and WaterMap analysis to understand the substituent effects on inhibitory activity. researchgate.net This type of analysis can reveal key hydration sites that, when displaced by appropriate functional groups on a ligand, can lead to significant gains in binding affinity.
For kinase inhibitors in general, WaterMap analysis has been used to understand the thermodynamics of water transfer from the binding site to the bulk solvent upon inhibitor association and dissociation. nih.gov Such analyses have suggested that the rate-determining step for association can involve the transfer of enthalpically favorable solvating water molecules from the binding site to the bulk solvent. nih.gov
The 1H-pyrrolo[2,3-b]pyridine scaffold is present in numerous compounds that have been shown to modulate various signaling pathways, often by inhibiting key protein kinases within these pathways.
FGFR Signaling Pathway: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. nih.govrsc.org Abnormal activation of this pathway is implicated in several cancers. nih.govrsc.org These compounds act by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. nih.gov This inhibition can lead to reduced cell proliferation and the induction of apoptosis in cancer cells. nih.govrsc.org
JAK/STAT Signaling Pathway: The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling through the JAK/STAT pathway. researchgate.net Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of JAK3. researchgate.net By inhibiting JAK3, these compounds can modulate the signaling of interleukins, such as IL-2, which are crucial for T-cell proliferation and immune responses. researchgate.net
Other Kinase-Driven Pathways: The versatility of the 7-azaindole scaffold allows for its use in developing inhibitors for a wide range of kinases involved in various signaling pathways. For example, derivatives have been explored as inhibitors of kinases implicated in cell cycle regulation and survival. mdpi.com
Given that this compound shares the core 1H-pyrrolo[2,3-b]pyridine structure, it is plausible that it could also modulate one or more of these, or other, kinase-driven signaling pathways. The specific pathway(s) affected would depend on its target selectivity profile, which would be influenced by its unique substitution pattern.
The presence of a nitrile group in this compound suggests that it could be a substrate for enzymes that metabolize nitriles. One such class of enzymes is the nitrile reductases.
The enzyme QueF is a nitrile reductase that catalyzes the NADPH-dependent reduction of the nitrile group of 7-cyano-7-deazaguanine (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁) in the biosynthetic pathway of the modified nucleoside queuosine. nih.gov This is a notable example of a biological nitrile reduction. nih.gov The reaction proceeds through a putative covalent thioimide intermediate formed with a cysteine residue in the enzyme's active site. nih.gov
While the natural substrate for QueF is specific, the discovery of this enzyme family opens up the possibility of using them for the biocatalytic reduction of other nitrile-containing compounds. google.com Studies on QueF orthologs have shown they constitute a family of NADPH-dependent nitrile oxido-reductases. google.com
Probing whether this compound can act as a substrate for QueF or other nitrile reductases would be an interesting area of investigation. Such a study would involve incubating the compound with the enzyme and the necessary cofactors (e.g., NADPH) and analyzing for the formation of the corresponding amine, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-yl)methanamine. This would provide insight into a potential metabolic pathway for the compound and could also have applications in biocatalysis for the synthesis of the corresponding amine derivative. google.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing Density Functional Theory (DFT), would provide a detailed picture of the electronic landscape of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Electronic Structure and Molecular Orbital Analysis
A primary focus of quantum chemical calculations would be the determination of the molecule's electronic structure. This involves mapping the distribution of electrons within the molecule and calculating the energies and shapes of its molecular orbitals. Key parameters that would be determined include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Reactivity Prediction (e.g., electrophilic/nucleophilic sites)
Based on the calculated electronic structure, the reactivity of this compound can be predicted. Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. These sites are the most probable locations for chemical reactions to occur. Additionally, Fukui functions and local softness indices could be calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to study the three-dimensional structure of a molecule and its behavior over time, particularly its interactions with other molecules like proteins.
Conformation Analysis and Conformational Landscapes
While the pyrrolo[2,3-b]pyridine core is a rigid bicyclic system, the methoxy (B1213986) group at the 5-position has rotational freedom. Conformation analysis would be performed to identify the most stable three-dimensional arrangement (conformer) of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results would be plotted on a conformational landscape to visualize the energy minima and the barriers to rotation between different conformers.
Ligand-Protein Interaction Profiling
Given that many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit biological activity, a key application of molecular modeling would be to investigate the potential interactions of this compound with protein targets. Molecular docking simulations would be used to predict the preferred binding orientation of the molecule within the active site of a target protein. These simulations would provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted binding mode and the dynamic behavior of the complex over time.
Prediction of Physicochemical Properties (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity and physicochemical properties of compounds based on their molecular structure. For this compound, QSPR models could be used to estimate properties such as solubility, lipophilicity (logP), and melting point. These predictions are valuable in the early stages of drug discovery for assessing the druglikeness of a compound. While specific QSAR studies for this compound are not available, its molecular descriptors could be calculated and used as input for existing QSAR models developed for related classes of compounds to predict its potential biological activities.
Virtual Screening and Lead Optimization through In Silico Methods
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery and has been the subject of numerous virtual screening and lead optimization campaigns. In silico methods are instrumental in efficiently exploring the vast chemical space around this core to identify promising drug candidates.
Virtual screening involves the computational screening of large libraries of compounds against a biological target. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potential inhibitors of various kinases through such screening efforts. For instance, computational studies have explored novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of V600E-BRAF kinase, a target in several cancers. These studies utilize molecular docking simulations to predict the binding modes and affinities of the compounds within the active site of the target protein.
Once a hit compound like this compound is identified, in silico lead optimization techniques are employed to enhance its potency, selectivity, and ADME properties. This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. Structure-based drug design, guided by the crystal structure of the target protein, allows for the rational modification of the lead compound to improve its interactions with key residues in the binding pocket. For example, the introduction of a methoxy group at the 5-position and a carbonitrile at the 4-position of the pyrrolo[2,3-b]pyridine core can be rationalized based on the specific topology and electrostatic environment of the target's active site, aiming to enhance binding affinity and modulate physicochemical properties.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of related analogs to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further evaluation. The application of these computational methods to derivatives of 1H-pyrrolo[2,3-b]pyridine continues to be a valuable strategy in the development of new therapeutic agents.
Analytical and Characterization Methodologies
Spectroscopic Characterization Techniques
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of "5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile".
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of different types of carbon atoms in a molecule. For a series of novel pyrrolo[2,3-b]pyridine analogues, ¹³C NMR was used to confirm their structures. researchgate.net For "this compound," the ¹³C NMR spectrum would be expected to show distinct peaks for the carbon of the methoxy (B1213986) group, the carbon of the nitrile group, and the carbons of the fused pyrrolo-pyridine ring system.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrrolo[2,3-b]pyridine Scaffolds
| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine Core | Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The NH proton of the pyrrole (B145914) ring often appears as a broad singlet at a downfield chemical shift. | Aromatic carbons typically appear in the range of 100-150 ppm. | researchgate.net |
| Methoxy Group (-OCH₃) | A sharp singlet is expected around 3.8-4.0 ppm. | A signal around 55-60 ppm is characteristic of a methoxy carbon. | researchgate.net |
| Carbonitrile Group (-CN) | Not applicable | The nitrile carbon typically resonates in the range of 115-125 ppm. | researchgate.net |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, the C≡N bond of the nitrile group, C-O stretching of the methoxy group, and C=C and C=N stretching of the aromatic rings. For a series of 1,6-disubstituted 4-methyl-5-cyano-7-azaindolines, the IR spectra showed characteristic peaks for NH groups (3060, 3200 cm⁻¹), the C≡N group (2200 cm⁻¹), and the C=O group (1645 cm⁻¹), where applicable.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3200-3500 (broad) |
| C≡N Stretch (Nitrile) | 2220-2260 (sharp, medium intensity) |
| C-O Stretch (Methoxy) | 1000-1300 |
| C=C and C=N Stretches (Aromatic Rings) | 1400-1600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight, which can be used to confirm the elemental composition of the molecule. For various pyrrolo[2,3-b]pyridine derivatives, mass spectrometry has been used to confirm their molecular weights. researchgate.net The expected molecular ion peak for "this compound" would correspond to its molecular weight.
Elemental Analysis
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For a synthesized compound like "this compound," elemental analysis for carbon, hydrogen, and nitrogen would be performed. The experimentally determined percentages of these elements are then compared with the calculated theoretical percentages based on the compound's molecular formula (C₉H₇N₃O) to confirm its purity and empirical formula. For example, in the characterization of 1,6-disubstituted 4-methyl-5-cyano-7-azaindolines, elemental analysis was a key step in confirming the composition of the synthesized compounds.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound.
Thin-Layer Chromatography (TLC): TLC is a simple, quick, and inexpensive method to determine the number of components in a mixture. For synthetic compounds, TLC is often used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The purity of 7-azaindole (B17877) derivatives has been checked using TLC with various solvent systems. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides a quantitative measure of a compound's purity. A sharp, single peak in the HPLC chromatogram is indicative of a pure compound. For the analysis of 5-Bromo-7-azaindole, a reverse-phase HPLC method was developed using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com A similar approach could be used to assess the purity of "this compound".
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future synthetic endeavors could focus on:
Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of the methoxy (B1213986) and carbonitrile groups onto a pre-formed pyrrolo[2,3-b]pyridine core. researchgate.netrsc.org This would allow for more rapid and diverse analogue synthesis.
Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions to construct the 7-azaindole (B17877) scaffold with the desired substituents in a more atom-economical fashion. nih.gov
Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve safety, and enable scalable synthesis of the target compound.
These advancements would not only facilitate the availability of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile for further studies but also open avenues for the creation of diverse chemical libraries for screening.
Advanced SAR Exploration and Multi-Targeting Approaches
The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. nih.govchemicalbook.com The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group form key hydrogen bonds in the ATP-binding pocket of these enzymes. chemicalbook.com Future research will likely focus on a detailed Structure-Activity Relationship (SAR) exploration of this compound to develop potent and selective inhibitors.
Key areas for SAR exploration include:
Systematic Modification: Synthesizing a library of analogues with variations at different positions of the pyrrolo[2,3-b]pyridine ring to probe the binding pocket of target kinases.
Computational Modeling: Employing molecular docking and other computational tools to predict binding modes and guide the design of new derivatives with improved affinity and selectivity. researchgate.net
A particularly promising direction is the development of multi-targeted kinase inhibitors (MTKIs) . researchgate.net Many diseases, including cancer, involve the dysregulation of multiple signaling pathways. researchgate.net By fine-tuning the structure of this compound, it may be possible to design single molecules that can inhibit several key kinases simultaneously, potentially leading to more effective therapeutic strategies and overcoming drug resistance.
Application as Chemical Probes for Biological Systems
The intrinsic properties of the 7-azaindole scaffold suggest that this compound and its derivatives could be developed into valuable chemical probes for studying biological systems.
Future applications in this area could include:
Fluorescent Probes: The 7-azaindole core is known to exhibit interesting photophysical properties. uah.esresearchgate.net Further investigation into the fluorescence of this compound could lead to the development of probes for cellular imaging. By attaching specific targeting moieties, these probes could be used to visualize and track biological processes in real-time.
Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker, derivatives of this compound could be used to identify and validate new biological targets through affinity-based protein profiling.
Activity-Based Probes: Designing probes that covalently bind to the active site of specific enzymes would allow for the direct measurement of enzyme activity in complex biological samples.
The development of such probes would provide powerful tools for dissecting cellular signaling pathways and understanding disease mechanisms at a molecular level.
Exploration of New Biological Targets and Pathways
While kinases are a primary focus, the 7-azaindole scaffold has the potential to interact with other biological targets. nih.gov A crucial future direction is to screen this compound against a broader range of biological targets to uncover novel activities.
This exploration could involve:
High-Throughput Screening: Testing the compound against large libraries of proteins and enzymes to identify new binding partners.
Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes to identify novel biological pathways that are modulated.
Chemoproteomics: Utilizing chemical proteomics approaches to identify the cellular targets of this compound in an unbiased manner.
Uncovering new biological targets for this scaffold could open up entirely new avenues for its application in chemical biology and drug discovery.
Integration into Material Science or Sensing Applications (excluding clinical use)
The unique electronic and photophysical properties of the 7-azaindole core also make it an attractive candidate for applications in material science. uah.es
Future research in this non-clinical area could explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of 7-azaindole derivatives suggest their potential use as emitters in OLEDs.
Chemical Sensors: The sensitivity of the 7-azaindole fluorescence to its local environment could be exploited to develop sensors for detecting specific ions or small molecules. For instance, a 7-azaindole derivative has been used as a ratiometric fluorescent sensor for cyanide. researchgate.net
Smart Materials: Incorporating this scaffold into polymers could lead to the development of materials with tunable optical or electronic properties that respond to external stimuli.
These applications highlight the versatility of the this compound scaffold beyond the realm of traditional biology and medicine.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the cyano group at the 4-position of pyrrolo[2,3-b]pyridine scaffolds?
- The cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. For example, chlorinated intermediates (e.g., 4-chloro derivatives) may undergo substitution with cyanide sources like CuCN or KCN under reflux conditions. Computational modeling of electron-deficient positions (e.g., C4 in pyrrolo[2,3-b]pyridine) can guide regioselectivity . Cyclization of precursors like 2-amino-pyrrole-3-carbonitriles with aldehydes or ketones is another route .
Q. How can N1-alkylation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine be optimized for high yield and regioselectivity?
- Alkylation typically involves reacting the free NH group of the pyrrole ring with alkyl/benzyl halides. Key parameters include:
- Base : KOH or NaH in acetone to deprotonate the NH .
- Catalyst : Tetrabutylammonium bisulfate (0.08 equiv) to enhance reactivity .
- Temperature : Room temperature to 50°C, avoiding side reactions.
- Regioselectivity : Steric and electronic factors favor alkylation at the pyrrole NH over pyridine nitrogen .
Q. What analytical techniques are critical for confirming the structure of pyrrolo[2,3-b]pyridine derivatives?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at C5, cyano at C4) and monitor alkylation success (e.g., benzyl group integration at δ 5.49 ppm) .
- IR Spectroscopy : Confirms cyano group presence (sharp peak ~2220 cm) and carbonyl/methoxy stretches .
- HPLC/MS : Validates purity (>95%) and molecular weight .
Q. How do substituents like methoxy and cyano groups influence the compound's physicochemical properties?
- Methoxy (C5) : Enhances solubility via polarity and directs electrophilic substitution at C4/C6.
- Cyano (C4) : Increases electron-withdrawing effects, stabilizing intermediates in cyclization reactions. It also enhances binding affinity in biological targets (e.g., kinase inhibitors) .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in pyrrolo[2,3-b]pyridine analogs?
- Systematic SAR Studies : Vary substituents (e.g., methoxy vs. halogen at C5) and assess antibacterial/kinase inhibition. For example, replacing methoxy with fluorine may improve membrane permeability but reduce hydrogen bonding .
- Metabolic Stability Assays : Liver microsome studies identify labile groups (e.g., ester hydrolysis in methoxycarbonyl derivatives) .
Q. How can computational methods predict regioselectivity in multi-step syntheses?
- DFT Calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites. For example, C4 in pyrrolo[2,3-b]pyridine is more reactive toward cyanation than C6 due to lower activation energy .
- Molecular Docking : Predict binding modes to biological targets (e.g., ATP-binding pockets), guiding functionalization .
Q. What catalytic systems improve yields in challenging cyclization steps?
- Transition Metal Catalysts : Pd(OAc)/Xantphos for Buchwald-Hartwig amination in fused-ring systems .
- Acid/Base-Mediated Cyclization : HCl/EtOH for acid-catalyzed ring closure of hydrazides .
Q. How do structural variations in fused heterocycles (e.g., furopyridines vs. pyrrolopyridines) impact bioactivity?
- Furopyridines : Oxygen in the furan ring increases rigidity, reducing conformational flexibility but enhancing π-stacking in DNA intercalation .
- Pyrrolopyridines : Nitrogen-rich cores improve solubility and hydrogen-bonding interactions with enzymes (e.g., kinase inhibitors) .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
